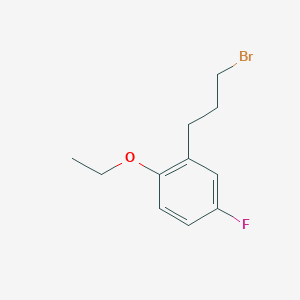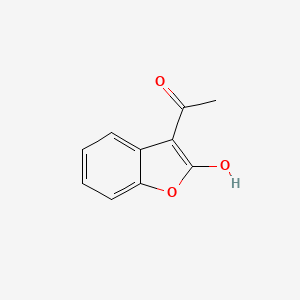
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- is a chemical compound known for its unique structure and properties This compound belongs to the benzofuranone family, characterized by a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- can be achieved through various synthetic routes. One common method involves the reaction of benzofuranone with an appropriate aldehyde under acidic or basic conditions to introduce the hydroxyethylidene group. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce ethyl-substituted benzofuranones.
Applications De Recherche Scientifique
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medicine and industry.
1-aryl-3a,8b-dihydroxy-3-(1-hydroxyethylidene)-1,3,3а,8b-tetrahydroindeno[1,2-b]pyrrole-2,4-diones: Studied for their biological activities.
Iron (II) (1-hydroxyethylidene)diphosphonate:
Uniqueness
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- stands out due to its benzofuranone core structure, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
101012-55-9 |
|---|---|
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1-(2-hydroxy-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3 |
Clé InChI |
GBGXGSMLWJEEDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


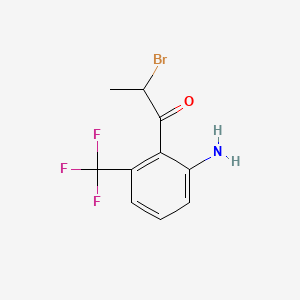

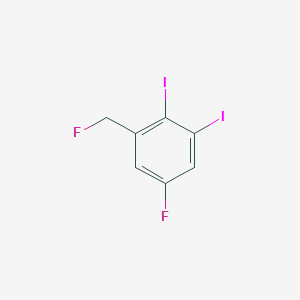
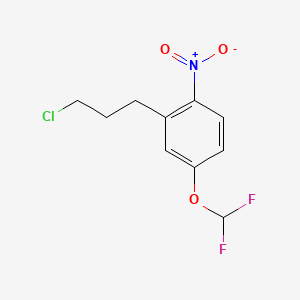



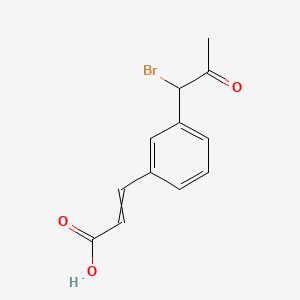

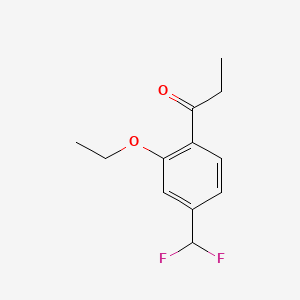
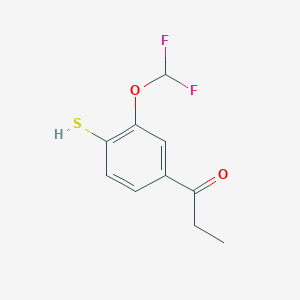

![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
